![molecular formula C25H24FN3O B2804267 N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-fluorobenzamide CAS No. 478077-07-5](/img/structure/B2804267.png)

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

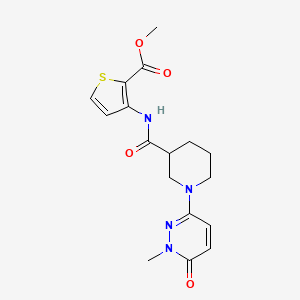

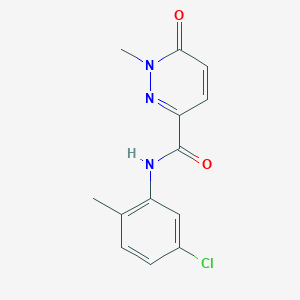

The compound “N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-fluorobenzamide” is a complex organic molecule. It contains a benzyl group, a fluorobenzamide group, and two pyrrole rings, which are five-membered aromatic heterocycles .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two pyrrole rings, a benzyl group, and a fluorobenzamide group . The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of this compound on monoclonal antibody production .Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

Research has focused on the synthesis of fluorobenzamides and related compounds as promising antimicrobial agents. For example, derivatives bearing a fluorine atom in specific positions of the benzoyl group have been synthesized and shown to possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the fluorine atom is crucial for enhancing antimicrobial effectiveness (Desai, Rajpara, & Joshi, 2013)[https://consensus.app/papers/microwave-induced-synthesis-fluorobenzamides-desai/6743a398bfa75bbea4a09427f241ea83/?utm_source=chatgpt].

Potential Anticancer Agents

Compounds structurally related to benzamides have been explored for their anticancer properties. Specifically, modifications to the benzamide moiety have led to the discovery of candidates with potent activity against cancer cells by inhibiting crucial cellular processes such as mitosis, leading to cell death. This indicates the potential of benzamide derivatives in cancer therapy (Theoclitou et al., 2011)[https://consensus.app/papers/discovery-theoclitou/e170c6f7ad5153ccb34834591fbcbeeb/?utm_source=chatgpt].

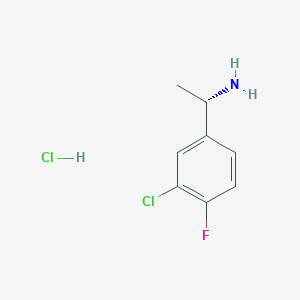

Anti-inflammatory and Analgesic Properties

Research has also delved into the anti-inflammatory and analgesic potentials of benzamide derivatives. Synthesis of specific N-(3-chloro-4-fluorophenyl) derivatives has shown significant anti-inflammatory activity, suggesting their usefulness in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013)[https://consensus.app/papers/synthesis-novel-n3chloro4flurophenyl2534hydroxy2-sunder/bdaf6814ee795e6e8ffb49360a0ffe6b/?utm_source=chatgpt].

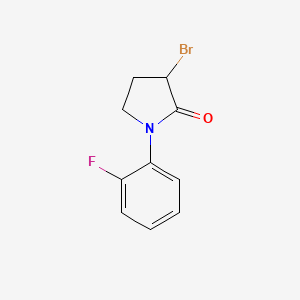

Alzheimer's Disease Management

Benzylated derivatives of pyrrolidin-2-one and imidazolidin-2-one have been synthesized and evaluated for their anti-Alzheimer's activity. These compounds, designed based on the structure of donepezil, a leading drug for Alzheimer's management, have shown promising results, indicating the potential for the development of new therapeutic agents against Alzheimer's disease (Gupta et al., 2020)[https://consensus.app/papers/novel-benzylated-pyrrolidin2one-imidazolidin2one-gupta/973dc62c20e95f059808c2000743f215/?utm_source=chatgpt].

Orientations Futures

The future directions for this compound could involve further structural optimization of 2,5-dimethylpyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, more research could be conducted to explore the therapeutic potential of this compound and similar pyrrole derivatives .

Propriétés

IUPAC Name |

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24FN3O/c1-18-19(2)29(17-20-8-4-3-5-9-20)25(28-14-6-7-15-28)23(18)16-27-24(30)21-10-12-22(26)13-11-21/h3-15H,16-17H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRCEWICAIKNIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1CNC(=O)C2=CC=C(C=C2)F)N3C=CC=C3)CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2804186.png)

![4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2804191.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2804196.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2804200.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2804201.png)

![N-(furan-2-ylmethyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2804207.png)